molecular formula C11H17FN4O2S B6435071 N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549011-65-4

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435071
CAS No.: 2549011-65-4
M. Wt: 288.34 g/mol
InChI Key: RGFXENBXHHNCBW-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a synthetic compound that features a piperidine ring substituted with a fluoropyrimidine moiety and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. One common approach involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets in the body. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the piperidine ring can modulate receptor activity. These interactions can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
  • N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide

Uniqueness

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide is unique due to its specific combination of a fluoropyrimidine moiety and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O2S/c1-15(19(2,17)18)9-4-3-5-16(7-9)11-10(12)6-13-8-14-11/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXENBXHHNCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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